molecular formula C24H24N4O4S B11646017 (6Z)-5-imino-6-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11646017
M. Wt: 464.5 g/mol
InChI Key: TWNRHBUPFJACEE-NYLWXCFJSA-N
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Description

(6Z)-5-IMINO-6-({2-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a thiadiazolo[3,2-a]pyrimidin-7-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-IMINO-6-({2-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazolo[3,2-a]pyrimidin-7-one core, followed by the introduction of the imino and methoxyphenoxy groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This may involve the use of continuous flow reactors and advanced purification techniques to handle large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-IMINO-6-({2-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (6Z)-5-IMINO-6-({2-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological processes.

Medicine

In medicine, (6Z)-5-IMINO-6-({2-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases by modulating specific molecular targets.

Industry

In industrial applications, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (6Z)-5-IMINO-6-({2-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play critical roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazolo[3,2-a]pyrimidin-7-one derivatives, which share the same core structure but differ in their substituents. Examples include:

  • 5-Imino-6-(phenylmethylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
  • 5-Imino-6-(2-methoxyphenylmethylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Uniqueness

The uniqueness of (6Z)-5-IMINO-6-({2-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[[2-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H24N4O4S/c1-3-8-21-27-28-22(25)17(23(29)26-24(28)33-21)15-16-9-4-5-10-18(16)31-13-14-32-20-12-7-6-11-19(20)30-2/h4-7,9-12,15,25H,3,8,13-14H2,1-2H3/b17-15-,25-22?

InChI Key

TWNRHBUPFJACEE-NYLWXCFJSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC=CC=C3OCCOC4=CC=CC=C4OC)/C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC=CC=C3OCCOC4=CC=CC=C4OC)C(=O)N=C2S1

Origin of Product

United States

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